4-Bromo-3-[1,3]dioxolan-2-YL-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-[1,3]dioxolan-2-YL-benzonitrile is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzonitrile, featuring a bromine atom and a dioxolane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-[1,3]dioxolan-2-YL-benzonitrile typically involves the reaction of 4-bromo-3-formylphenol with 1,3-dioxolane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-[1,3]dioxolan-2-YL-benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the nitrile group to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce carboxylic acid groups .
Scientific Research Applications
4-Bromo-3-[1,3]dioxolan-2-YL-benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-[1,3]dioxolan-2-YL-benzonitrile involves its interaction with specific molecular targets. The bromine atom and dioxolane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(1,3-dioxolan-2-yl)phenol: A related compound with similar structural features.
3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile: Another derivative with a different substitution pattern
Uniqueness
4-Bromo-3-[1,3]dioxolan-2-YL-benzonitrile is unique due to its specific combination of a bromine atom and a dioxolane ring attached to a benzonitrile core. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H8BrNO2 |
---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
4-bromo-3-(1,3-dioxolan-2-yl)benzonitrile |
InChI |
InChI=1S/C10H8BrNO2/c11-9-2-1-7(6-12)5-8(9)10-13-3-4-14-10/h1-2,5,10H,3-4H2 |
InChI Key |
PBRYSADADPDJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.